(2R,4R)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2R,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-6(10)2-4-1-5(7(11)12)8-3-4/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMBUGAPKCBEDP-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@H]1C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
tert-Butoxycarbonyl (Boc) Protection
Boc groups are widely used to temporarily mask amino functionalities during synthesis. Di-tert-butyl dicarbonate reacts with hydroxyproline derivatives in tetrahydrofuran (THF) to form Boc-protected intermediates. For instance, (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid is treated with tert-butyl N,N'-diisopropylcarbamimidate to install the Boc group, achieving 87% yield. Subsequent tosylation and fluorination steps are performed before final deprotection with HCl.
Benzyloxycarbonyl (Cbz) Protection
Cbz groups are introduced via reaction with benzyl chloroformate in dichloromethane. This method is compatible with carboxylate intermediates, as demonstrated in the synthesis of 4-fluoro-pyrrolidine derivatives. However, Cbz removal requires catalytic hydrogenation, which may complicate workflows when multiple protecting groups are present.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the predominant methods:
The catalytic hydrogenation route offers the highest yield and stereoselectivity but requires specialized equipment. In contrast, the cyclization method is more accessible but involves multi-step purification.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Cation exchange chromatography (10% pyridine in water) effectively removes byproducts, achieving ≥95% purity. HPLC analysis with a chiral stationary phase (e.g., Chiralpak IC) confirms enantiomeric excess ≥98%.
Industrial Scalability and Cost Considerations
Industrial production favors the cyclization route due to lower catalyst costs and avoided high-pressure equipment. However, the hydrogenation method’s superior yield makes it cost-effective at scale despite initial capital investment. Solvent recovery systems (e.g., ethanol and DMF distillation) further reduce expenses .
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemical Synthesis Applications
Building Block for Complex Molecules
- The compound is frequently utilized as a precursor in the synthesis of more complex molecules, including therapeutic agents. For instance, it has been employed in the synthesis of Eribaxaban , an anticoagulant medication used to prevent blood clots.
Asymmetric Synthesis
- Its chiral nature makes it an ideal candidate for asymmetric synthesis, where it can act as a chiral auxiliary to enhance the enantioselectivity of reactions. This has implications for producing enantiomerically pure compounds that are crucial in pharmaceuticals.
Table 1: Applications in Chemical Synthesis
| Application | Description | Example Compound |
|---|---|---|
| Building Block | Precursor for complex molecules | Eribaxaban |
| Asymmetric Synthesis | Chiral auxiliary for enantioselective reactions | Various pharmaceuticals |
Biological Applications
Enzyme Inhibition Studies
- Research indicates that (2R,4R)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid may play a role in enzyme inhibition. Its structure allows it to interact with specific enzymes, potentially modulating their activity.
Protein Folding and Function
- The compound has been studied as a model system to explore protein folding mechanisms, providing insights into how alterations in amino acid sequences affect protein behavior.
Pharmacological Effects
- Preliminary studies suggest that this compound exhibits significant biological activities:
- Antioxidant Properties : It may scavenge free radicals, protecting cells from oxidative damage.
- Anticancer Activity : Initial findings indicate potential efficacy against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Neuroprotective Effects : Its structural similarity to neurotransmitters suggests potential roles in neuroprotection and cognitive enhancement.
Table 2: Biological Activities
| Activity | Mechanism | Implications |
|---|---|---|
| Antioxidant | Scavenges free radicals | Cellular protection |
| Anticancer | Induces apoptosis | Cancer treatment |
| Neuroprotective | Mimics neurotransmitter activity | Cognitive enhancement |
Industrial Applications
Production of Fine Chemicals
- In industrial settings, this compound is used in the production of various fine chemicals. Its ability to act as a chiral auxiliary enhances the efficiency and selectivity of synthetic processes.
Catalytic Applications
- The compound has also been explored as a potential catalyst in various chemical reactions due to its unique structural properties, which may allow it to promote reactions efficiently and selectively.
Table 3: Industrial Uses
| Use | Description |
|---|---|
| Fine Chemicals Production | Used as a building block for fine chemicals |
| Catalytic Applications | Potential catalyst for chemical reactions |
Case Study 1: Synthesis of Eribaxaban
In a notable study, this compound was utilized as a key intermediate in the synthesis of Eribaxaban. The process involved several steps of asymmetric synthesis, demonstrating the compound's utility in developing complex pharmaceutical agents.
Case Study 2: Enzyme Interaction Studies
Research conducted on the interaction between this compound and specific enzymes revealed its potential as an inhibitor. These findings could lead to new therapeutic strategies targeting enzyme-related diseases.
Mechanism of Action
The mechanism of action of (2R,4R)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Differences
The target compound’s (2R,4R) configuration distinguishes it from analogs with varying stereochemistry or substituents. Key comparisons include:
Key Observations:
- Stereochemistry : The (2R,4R) configuration of the target compound contrasts with kainic acid’s (2S,3S,4S) and (2S,4R)-TBMP’s (2S,4R) . These differences critically impact receptor binding and synthetic utility. For example, kainic acid’s stereochemistry enables selective activation of glutamate receptors, while the target compound’s (2R,4R) configuration may influence its chelation properties or metabolic stability.
- Substituent Effects: Carboxymethyl vs. Aromatic vs. Aliphatic Substituents: Fluorobenzyl groups (e.g., in ) increase lipophilicity and may improve blood-brain barrier penetration, whereas the carboxymethyl group favors aqueous solubility.
Biological Activity
(2R,4R)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid, also known as a pyrrolidine derivative, has garnered attention in recent years due to its diverse biological activities. This compound is primarily studied for its potential antimicrobial properties, as well as its implications in various therapeutic areas including cancer treatment and metabolic disorders.
Chemical Structure and Properties
The compound features a pyrrolidine ring with two carboxylic acid functional groups, which contribute to its biological activity. Its molecular formula is and it has a molecular weight of approximately 175.18 g/mol. The stereochemistry at the 2 and 4 positions (both R) is crucial for its biological interactions.
Antimicrobial Activity
Research has highlighted the antimicrobial efficacy of this compound against various bacterial strains. A study evaluated its activity through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against pathogens such as Pseudomonas aeruginosa, Candida stellatoidea, and Vancomycin Resistant Enterococci (VRE).
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| Pseudomonas aeruginosa | 32 | 6.25 | 12.5 |
| Candida stellatoidea | 27 | 12.5 | 25 |
| Vancomycin Resistant Enterococci | 27 | 12.5 | 25 |
| Methicillin Resistant Staphylococcus aureus | 22 | - | - |
The results indicate that this compound exhibits significant antimicrobial properties, particularly against Pseudomonas aeruginosa, making it a candidate for further development as an antibiotic agent .
The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. This is supported by studies showing that similar compounds can inhibit key enzymes involved in these processes .
Case Studies and Clinical Implications
Recent studies have explored the application of this compound in various clinical settings:
- Cancer Treatment : The compound has been investigated for its potential as a PD-L1 inhibitor in cancer therapy. It demonstrated comparable efficacy to established inhibitors in vitro, suggesting a role in immunotherapy strategies .
- Metabolic Disorders : The compound's ability to modulate metabolic pathways has led to investigations into its use in treating conditions such as obesity and diabetes. Its action on specific receptors involved in metabolism could provide new therapeutic avenues .
- Neuroprotective Effects : Preliminary findings suggest that derivatives of this compound may exhibit neuroprotective properties, potentially benefiting conditions like Alzheimer's disease by inhibiting pathways associated with neuroinflammation .
Q & A
Q. What are the recommended synthetic routes for (2R,4R)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid, and how can stereochemical integrity be maintained?
The synthesis of this compound typically involves multi-step protocols with careful control of reaction conditions to preserve stereochemistry. For example, similar pyrrolidine derivatives (e.g., Boc-protected analogs) are synthesized via:
- Protection/Deprotection Strategies : Use of tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect amines during coupling reactions .
- Cyclization and Functionalization : Acid-catalyzed hydrolysis (e.g., HCl in water at 93–96°C for 17 hours) to remove ester groups while retaining stereochemistry .
- Chiral Catalysts : Palladium or copper catalysts in solvents like DMF or toluene to ensure regioselectivity .
Key Consideration : Monitor enantiomeric purity using chiral HPLC or polarimetry .
Q. What analytical techniques are most effective for characterizing this compound and confirming its stereochemistry?
- NMR Spectroscopy : 1H/13C NMR to resolve diastereotopic protons and confirm substitution patterns (e.g., integration ratios in 1H NMR for degradation products) .
- X-ray Crystallography : Definitive proof of absolute configuration, as demonstrated for related pyrrolidine derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Circular Dichroism (CD) : To assess conformational preferences in solution .
Q. How can researchers mitigate aggregation or solubility challenges during experimental workflows?
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to improve aqueous solubility .
- Buffer Optimization : Use phosphate-buffered saline (PBS) at pH 6.5–7.4 to stabilize zwitterionic forms .
- Co-solvents : Ethanol or isopropanol in dichloromethane mixtures (e.g., 10% isopropanol/DCM) to enhance dissolution .
Advanced Research Questions
Q. How does the stereoelectronic environment of the pyrrolidine ring influence biological activity or receptor binding?
- Conformational Locking : Substituents like carboxymethyl groups restrict ring puckering, altering interactions with biological targets (e.g., glutamate receptors) .
- Hyperconjugation Effects : Electron-withdrawing groups (e.g., nitrobenzoyl in analogs) modulate bond lengths and torsion angles, as observed in X-ray studies .
- Structure-Activity Relationships (SAR) : Modifications at the 4-position (e.g., halogenated benzyl groups) enhance selectivity for ionotropic receptors .
Q. What methodologies address contradictions in observed vs. predicted reactivity during functionalization?
- Kinetic vs. Thermodynamic Control : Adjust reaction temperatures (e.g., 40–100°C under inert atmospheres) to favor desired intermediates .
- Computational Modeling : Density functional theory (DFT) to predict regioselectivity in cycloaddition or oxidation reactions .
- In Situ Monitoring : ReactIR or LC-MS to track intermediate formation and optimize stepwise yields .
Q. How can researchers validate the compound’s role in modulating enzymatic or receptor pathways?
- Enzyme Assays : Competitive inhibition studies using fluorogenic substrates (e.g., for proteases or kinases) .
- Receptor Binding : Radioligand displacement assays (e.g., [3H]kainic acid for glutamate receptors) .
- Cellular Models : Neuronal cell lines or primary cultures to assess neurotoxicity or neuroprotection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
